molecular formula C10H12BrN B11882878 8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B11882878
M. Wt: 226.11 g/mol
InChI Key: YNXLDZYAFGPNHL-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C10H12BrN. It is a derivative of 1,2,3,4-tetrahydronaphthalen-2-amine, where a bromine atom is substituted at the 8th position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-amine. One common method is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-2-amine: The parent compound without the bromine substitution.

    8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine: A similar compound with a chlorine atom instead of bromine.

    8-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine: A derivative with a methyl group at the 8th position.

Uniqueness

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity, making it more likely to cross biological membranes and interact with specific molecular targets .

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLDZYAFGPNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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